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Compound of Interest

Compound Name: 2-Fluoro-1,3-dimethoxybenzene

Cat. No.: B071236 Get Quote

An In-Depth Technical Guide to 2-Fluoro-1,3-dimethoxybenzene: A Strategic Building Block in

Modern Drug Discovery

Executive Summary
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular

scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom

can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 2-
Fluoro-1,3-dimethoxybenzene (CAS: 195136-68-6) has emerged as a particularly valuable

building block, offering a unique combination of a fluorinated aromatic core with strategically

placed methoxy groups that serve as versatile synthetic handles. This guide provides an in-

depth analysis of its physicochemical properties, a robust protocol for its synthesis and

characterization, and a discussion of its application in drug development, grounded in the

principles of rational drug design.

Section 1: The Strategic Role of Fluorinated
Scaffolds
The use of fluorine in medicinal chemistry has expanded dramatically over the past few

decades.[1] Its introduction is rarely a matter of chance; it is a deliberate strategy to fine-tune

the pharmacokinetic and pharmacodynamic properties of a lead compound.[2] The carbon-

fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome
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P450 enzymes.[3] This "metabolic blocking" at a susceptible position is a primary driver for the

use of fluorinated aromatics.

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional

groups and modulate the molecule's overall lipophilicity (LogP), which in turn affects membrane

permeability, solubility, and target engagement.[4][5] 2-Fluoro-1,3-dimethoxybenzene is an

exemplar of a scaffold that leverages these properties. The fluorine atom at the 2-position

shields the aromatic ring from oxidative metabolism, while the methoxy groups at the 1- and 3-

positions can be used for subsequent synthetic transformations, such as cross-coupling

reactions or demethylation to reveal reactive phenol moieties.

Section 2: Physicochemical and Molecular
Properties
A precise understanding of a building block's properties is fundamental to its effective

deployment in a synthetic campaign. The key identifiers and computed properties for 2-Fluoro-
1,3-dimethoxybenzene are summarized below.

Property Value Source

Molecular Formula C₈H₉FO₂ [6]

Molecular Weight 156.15 g/mol [6][7]

CAS Number 195136-68-6 [6][8]

IUPAC Name
2-Fluoro-1,3-

dimethoxybenzene
[7]

Topological Polar Surface Area

(TPSA)
18.46 Å² [7]

Computed LogP 1.8429 [7]

Appearance
Not specified (typically a liquid

or low-melting solid)
-

Boiling/Melting Point
Experimental data not readily

available
-
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Section 3: Synthesis and Mechanistic
Considerations
The regioselective synthesis of 2-Fluoro-1,3-dimethoxybenzene is most effectively achieved

via a directed ortho-metalation (DoM) strategy. This approach provides excellent control over

the position of fluorination, a critical consideration for structure-activity relationship (SAR)

studies.

Causality of the Synthetic Route: The two methoxy groups in the starting material, 1,3-

dimethoxybenzene (resorcinol dimethyl ether), are powerful coordinating directing groups for

organolithium bases. They chelate the lithium cation, directing the deprotonation specifically to

the C2 position, which is sterically accessible and activated by both ether groups. Subsequent

quenching of the resulting aryllithium intermediate with an electrophilic fluorine source yields

the desired product with high regioselectivity.

Reactants & Reagents

Process

1,3-Dimethoxybenzene

Directed ortho-Metalation
(Deprotonation at C2)

1.

n-BuLi in THF
(-78 °C)

NFSI
(Electrophilic F+ Source)

Electrophilic Fluorination
(Quench with F+)

2.

2-Fluoro-1,3-dimethoxybenzene
(Product)

3.
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Click to download full resolution via product page

Caption: Synthetic workflow for 2-Fluoro-1,3-dimethoxybenzene.

Experimental Protocol: Synthesis via Directed ortho-
Metalation

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere,

add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution

to -78 °C using a dry ice/acetone bath.

Metalation: Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe,

ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C

for 1 hour.

Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in

anhydrous THF. Add the NFSI solution dropwise to the aryllithium solution at -78 °C.

Quench & Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to

room temperature. Quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column

chromatography on silica gel to yield the final product.

Section 4: Analytical Characterization & Quality
Control
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for

this purpose.

Predicted Spectroscopic Data
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While experimental spectra are lot-specific, the expected NMR signatures can be reliably

predicted based on established principles.
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity &
Coupling (J, Hz)

Rationale

¹H NMR ~6.6-7.2 t, d

The aromatic protons

will appear as a triplet

and a doublet due to

coupling with each

other and the adjacent

fluorine. The proton

para to fluorine will be

a triplet, and the two

protons ortho to

fluorine will be a

doublet.

~3.8-4.0 s

The two equivalent

methoxy groups will

appear as a sharp

singlet.

¹³C NMR ~160 (d) d, ¹JCF ≈ 240-250

The carbon directly

attached to fluorine

(C2) will be

significantly downfield

and exhibit a large

one-bond coupling

constant.

~158 (d) d, ²JCF ≈ 15-25

The ipso-carbons of

the methoxy groups

(C1, C3) will show a

smaller two-bond

coupling to fluorine.
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~100-130 d, m

The remaining

aromatic carbons will

show smaller, multi-

bond couplings to

fluorine.

~56 s

The methoxy carbons

will appear as a

singlet.

¹⁹F NMR ~ -110 to -130 t

A single resonance is

expected for the

fluorine atom, split into

a triplet by the two

adjacent ortho

protons. ¹⁹F NMR is

highly sensitive to the

chemical environment.

[9]

Protocol: NMR Analysis for Quality Control
Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard.

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer.

Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower

sensitivity of the ¹³C nucleus, 256 or more scans are typically required.

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive

experiment and often requires only a few scans.

Data Processing: Process all spectra using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to

the TMS signal at 0.00 ppm.
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Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Analyze the chemical shifts,

multiplicities, and coupling constants in all spectra to confirm the structure matches that of 2-
Fluoro-1,3-dimethoxybenzene. Purity is assessed by the absence of significant impurity

signals.

Caption: Standard analytical quality control (QC) workflow.

Section 5: Application in Medicinal Chemistry
2-Fluoro-1,3-dimethoxybenzene is not merely a synthetic curiosity; it is a tool for solving

specific problems in drug design. Its utility is best understood within the context of a lead

optimization campaign.

Case Study Logic: Imagine a lead compound with a dimethoxyphenyl moiety that shows good

potency but suffers from rapid metabolic degradation via hydroxylation on the aromatic ring.

Replacing this moiety with 2-fluoro-1,3-dimethoxybenzene is a rational design choice. The

fluorine atom sterically and electronically shields the ring, preventing the metabolic "hot spot"

from being oxidized. This can dramatically improve the compound's half-life and oral

bioavailability.[1][3]
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Initial Hit Compound
(e.g., with dimethoxyphenyl)

- Good Potency
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Rational Design Strategy:
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using 2-Fluoro-1,3-dimethoxybenzene
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(Half-life, Bioavailability)

SAR Data:
Iterate Design

Failure/Sub-optimal
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Caption: Role of 2-Fluoro-1,3-dimethoxybenzene in a lead optimization cycle.

Section 6: Safety and Handling
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Proper handling of all chemical reagents is paramount for laboratory safety. 2-Fluoro-1,3-
dimethoxybenzene is classified as an irritant.[10]

Hazard Identification:

GHS Pictogram: GHS07 (Exclamation Mark).[7]

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious

eye irritation).[10]

Handling Precautions:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side

shields, a lab coat, and nitrile gloves.

Avoid breathing vapors or mists.

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a cool, dry place away from incompatible materials

such as strong oxidizing agents.

First Aid Measures:

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical

attention.

Skin: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek

medical advice.

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Section 7: Conclusion
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2-Fluoro-1,3-dimethoxybenzene represents a sophisticated building block for researchers at

the forefront of drug discovery and organic synthesis. Its value lies not just in its structure, but

in the functional advantages conferred by the strategic placement of its fluoro and methoxy

substituents. By providing a tool to rationally address common challenges in pharmacokinetics,

such as metabolic instability, this reagent empowers chemists to design more robust and

effective therapeutic candidates. A thorough understanding of its properties, synthesis, and

analytical profile, as detailed in this guide, is the first step toward leveraging its full potential in

the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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